molecular formula C19H14BrFN2S B2837465 (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide CAS No. 466683-55-6

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide

Cat. No.: B2837465
CAS No.: 466683-55-6
M. Wt: 401.3
InChI Key: YNLYGNGLAUYJFJ-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide is a complex organic compound that features a fluorophenyl group, a thiazolyl ring, and a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves coupling the thiazole derivative with 1-naphthylamine under specific reaction conditions to form the desired compound. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-phenylamine hydrobromide
  • (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-anthracenylamine hydrobromide

Uniqueness

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide is unique due to its specific combination of a fluorophenyl group, a thiazolyl ring, and a naphthylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2S.BrH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYGNGLAUYJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC=C(C=C4)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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